Spiro[cyclopenta[7,8]phenanthro[2,3-c]pyrazole-1(2H),2'-oxetane](8CI,9CI)
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Overview
Description
2H-Spiro[cyclopenta[5,6]naphtho[1,2-f]indazole-1,2’-oxetane] is a complex organic compound characterized by its unique spirocyclic structure
Preparation Methods
The synthesis of 2H-Spiro[cyclopenta[5,6]naphtho[1,2-f]indazole-1,2’-oxetane] typically involves multi-step organic reactions. One common method includes the photochemical reaction of 2,3-disubstituted benzofurans, which involves the photocyclization of the hexatriene system followed by the aromatization of the benzene ring via the elimination of a water molecule . The starting materials for this synthesis are often prepared through a three-component condensation of phenols, arylglyoxals, and cyclic 1,3-diketones .
Chemical Reactions Analysis
2H-Spiro[cyclopenta[5,6]naphtho[1,2-f]indazole-1,2’-oxetane] undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride.
Scientific Research Applications
This compound has significant potential in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, its unique structure allows it to interact with various biological targets, making it a candidate for drug development.
Mechanism of Action
The mechanism of action of 2H-Spiro[cyclopenta[5,6]naphtho[1,2-f]indazole-1,2’-oxetane] involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to fit into unique binding sites on proteins and enzymes, thereby modulating their activity. This interaction can lead to various biological effects, including the inhibition or activation of specific pathways that are crucial for disease progression .
Comparison with Similar Compounds
2H-Spiro[cyclopenta[5,6]naphtho[1,2-f]indazole-1,2’-oxetane] can be compared to other spiro compounds such as spiro[cyclopenta[b]pyrrole-5,2’-indene] derivatives. While both classes of compounds share a spirocyclic core, 2H-Spiro[cyclopenta[5,6]naphtho[1,2-f]indazole-1,2’-oxetane] is unique due to its specific arrangement of rings and functional groups, which confer distinct chemical and biological properties .
Similar Compounds
- Spiro[cyclopenta[b]pyrrole-5,2’-indene]
- Spiro[cyclopenta[1,2-b:5,4-b’]dithiophene-4,9’-fluorene]
- 3H-cyclopenta[a]naphthalene
- 1H-cyclopenta[b]naphthalene
These compounds share structural similarities with 2H-Spiro[cyclopenta[5,6]naphtho[1,2-f]indazole-1,2’-oxetane] but differ in their specific chemical and biological properties .
Properties
IUPAC Name |
spiro[6,7-diazapentacyclo[11.7.0.02,10.04,8.014,18]icosa-1(20),2,4,6,8,10,12,14,18-nonaene-17,2'-oxetane] |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N2O/c1-2-14-15(17-9-13-11-21-22-19(13)10-12(1)17)3-4-18-16(14)5-6-20(18)7-8-23-20/h1-5,9-11H,6-8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWVQYEOWGKXQMC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC12CC=C3C2=CC=C4C3=CC=C5C4=CC6=CN=NC6=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50724800 |
Source
|
Record name | 2H-Spiro[cyclopenta[5,6]naphtho[1,2-f]indazole-1,2'-oxetane] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50724800 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
187-18-8 |
Source
|
Record name | 2H-Spiro[cyclopenta[5,6]naphtho[1,2-f]indazole-1,2'-oxetane] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50724800 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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